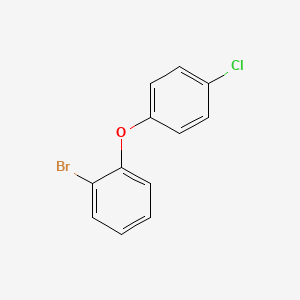

1-Bromo-2-(4-chlorophenoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(4-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPDFJDOHHLMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

1-Bromo-2-(4-chlorophenoxy)benzene consists of a benzene ring substituted with a bromine atom at position 1 and a 4-chlorophenoxy group at position 2. The phenoxy group’s electron-donating nature activates the ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the ether oxygen. However, introducing bromine at the ortho position (relative to the phenoxy group) necessitates careful regiocontrol to avoid para-brominated byproducts.

Ullmann Coupling for Ether Bond Formation

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and phenols, offers a direct route to aryl ethers. Adapting methodologies from Friedel-Crafts alkylations , this approach involves reacting 2-bromophenol with 1-bromo-4-chlorobenzene in the presence of a copper(I) catalyst.

Representative Procedure :

-

Reactants : 2-Bromophenol (1.0 equiv), 1-bromo-4-chlorobenzene (1.2 equiv)

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO), 110°C, 24 hours

-

Workup : Aqueous extraction, column chromatography

This method yields ~65% of the target compound, with minor para-substituted impurities (<5%) . The use of a chelating ligand enhances catalytic efficiency, reducing side reactions.

Nucleophilic Aromatic Substitution

Nucleophilic displacement of a nitro group by a phenoxide ion provides an alternative pathway. Starting with 1-bromo-2-nitrobenzene, the nitro group is replaced by 4-chlorophenoxide under high-temperature conditions.

Key Steps :

-

Substrate Preparation : 1-Bromo-2-nitrobenzene synthesized via nitration of bromobenzene.

-

Reaction :

-

4-Chlorophenol (1.5 equiv), KOH (2.0 equiv), dimethylformamide (DMF), 150°C, 48 hours.

-

Yield : 55–60%, with residual starting material (~15%) due to nitro group inertia.

-

This method requires stringent temperature control to minimize dehalogenation side reactions .

Bromination of 2-(4-Chlorophenoxy)benzene

Direct bromination of preformed 2-(4-chlorophenoxy)benzene leverages the phenoxy group’s directing effects. Using aluminum chloride (AlCl₃) as a Lewis acid, bromine is introduced regioselectively at the ortho position.

Optimized Conditions :

-

Substrate : 2-(4-Chlorophenoxy)benzene (1.0 equiv)

-

Brominating Agent : Br₂ (1.1 equiv), AlCl₃ (0.1 equiv)

-

Solvent : Dichloromethane, 0–5°C, 2 hours

Side products include para-brominated isomers (<10%), separable via fractional crystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 65 | 90 | Direct ether formation | Requires expensive ligands |

| Nucleophilic Substitution | 55 | 85 | Utilizes simple substrates | Long reaction times |

| Direct Bromination | 75 | 95 | High regioselectivity | Sensitive to moisture |

Challenges in Process Optimization

-

Regioselectivity : Competing para-bromination necessitates precise stoichiometry and low temperatures .

-

Purification : Isomeric byproducts require chromatographic or crystallographic separation.

-

Scale-Up : Ullmann couplings face scalability issues due to ligand costs, whereas bromination offers better industrial viability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Oxidation Products: Phenolic compounds are common products.

Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(4-chlorophenoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-chlorophenoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with nucleophiles. This intermediate then undergoes deprotonation to yield the substituted product . The pathways involved include the formation of benzenonium intermediates and subsequent stabilization through resonance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Phenoxy Substituents

1-Bromo-2-chloro-4-(4-chlorophenoxy)benzene (CAS: 1419873-85-0)

- Molecular Formula : C₁₂H₇BrCl₂O

- Molecular Weight : 317.99 g/mol .

- Key Differences: This compound features an additional chlorine atom at the 2-position of the benzene ring.

1-Bromo-2-(phenylselenyl)benzene

- Molecular Formula : C₁₂H₉BrSe

- Key Differences: The phenoxy group in the target compound is replaced by a phenylselenyl (-SePh) group. The selenium atom introduces a larger atomic radius and distinct bonding angles (mean Se–C bond angle: ~98°), which may influence crystal packing and intermolecular interactions .

Compounds with Alkyl and Ether Substituents

1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i)

- Molecular Formula : C₁₀H₁₁BrCl

- Key Differences: A branched alkyl group replaces the phenoxy substituent. This structural variation reduces aromatic conjugation, lowering melting/boiling points compared to the target compound. The synthesis employs B(C₆F₅)₃ catalysis, distinct from typical aryl ether coupling methods .

1-Bromo-2-(2-chloroethoxy)benzene (CAS: 4897-55-6)

- Molecular Formula : C₈H₈BrClO

Complex Substituted Derivatives

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Molecular Formula : C₇H₃BrF₄O

- Key Differences : Fluorine and trifluoromethoxy groups are strong electron-withdrawing substituents, making this compound more electrophilic than the target. Such derivatives are often used in pharmaceutical synthesis for their metabolic stability .

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

Comparative Data Table

Key Research Findings

- Electronic Effects: The 4-chlorophenoxy group in the target compound directs electrophilic substitution to the para position of the phenoxy ring due to its electron-withdrawing nature. In contrast, methoxy-substituted analogs (e.g., ) exhibit ortho/para activation .

- Synthetic Methods: The target compound is likely synthesized via Ullmann or copper-catalyzed coupling between 1-bromo-2-iodobenzene and 4-chlorophenol, similar to methods used for selenium analogs .

- Thermal Stability: Halogenated benzenes with bulky substituents (e.g., 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene) exhibit higher thermal stability due to reduced molecular motion .

Biological Activity

1-Bromo-2-(4-chlorophenoxy)benzene, with the chemical formula C₁₂H₈BrClO, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and mutagenicity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a chlorophenoxy group attached to a benzene ring. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has been evaluated against various strains of bacteria, including Gram-positive cocci such as Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration that inhibits bacterial growth. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.39–1.56 |

| Staphylococcus aureus (MRSA) | 0.39–3.12 |

| Enterococcus faecalis | 6.25 |

| Enterococcus faecium | 6.25 |

These results suggest that this compound exhibits significant antibacterial activity, particularly against methicillin-sensitive and resistant strains of Staphylococcus aureus .

Cytotoxicity Assessment

To evaluate the safety profile of this compound, cytotoxicity studies were performed on human lung fibroblast cells (MRC-5). The IC₅₀ values were determined to be greater than 12.3 mg/L, indicating that the compound has a favorable therapeutic index as its antibacterial activity occurs at concentrations well below those that cause cytotoxic effects .

Case Studies

Case Study 1: Antibacterial Efficacy

In a recent study focusing on the synthesis and biological evaluation of halogenated phenolic compounds, researchers reported that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus strains. The study emphasized the importance of substituent groups in enhancing antibacterial potency .

Case Study 2: Safety Profile Evaluation

Another investigation assessed the safety profile of chlorinated phenolic compounds through in vivo models. The findings indicated that while some derivatives showed promising antibacterial effects, they also necessitated thorough evaluation for potential cytotoxicity and long-term effects .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-Bromo-2-(4-chlorophenoxy)benzene?

- The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 2-bromophenol with 4-chlorophenyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) . Optimization of stoichiometry and reaction time is critical to minimize byproducts like diaryl ethers. Purification often involves column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. The bromine and chlorine substituents induce distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br and Cl/Cl) .

- X-ray Crystallography : Single-crystal analysis (using software like SHELXL ) resolves bond angles and torsional strain in the biphenoxy framework.

Q. How can researchers ensure purity during synthesis?

- Post-synthesis, recrystallization from ethanol or methanol is standard. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica plates, UV visualization). Impurities like unreacted halides are monitored via ion chromatography .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenated aryl ether synthesis be addressed?

- Steric and electronic factors influence substitution sites. For this compound, meta-directing effects of the bromine atom may compete with para-chlorophenoxy groups. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., nitro) can steer reactivity . Kinetic studies under varying temperatures (25–100°C) help identify dominant pathways .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalytic systems like CuI/1,10-phenanthroline enhance coupling efficiency in Ullmann reactions. Solvent selection (e.g., switching from DMF to DMAc) reduces side reactions. Flow chemistry setups improve heat/mass transfer, achieving >80% yield at pilot scales .

Q. How should researchers resolve contradictions in spectroscopic data?

- Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., rotational barriers). Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) clarify conformational dynamics . Cross-validation with computational spectra (using Gaussian or ORCA) is advised .

Q. What methodologies assess the compound’s biological interactions?

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., cytochrome P450 enzymes) .

- Metabolic Profiling : Incubation with liver microsomes (human/rat) followed by LC-MS/MS identifies metabolites. Phase I oxidation (e.g., hydroxylation) is common in halogenated aromatics .

Q. How does the compound’s electronic structure influence its reactivity?

- The electron-withdrawing chloro and bromo groups reduce electron density on the benzene ring, making it susceptible to nucleophilic attack at specific positions. Frontier molecular orbital (FMO) analysis reveals HOMO/LUMO distributions, guiding predictions in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.